Potent GnRH Receptor Binding Affinity: Sub-Nanomolar Ki for MAC 1753
MAC 1753 demonstrates high binding affinity for the human gonadotropin-releasing hormone receptor (GnRHR), as quantified by its inhibition constant (Ki). In a competitive radioligand binding assay using a radiolabeled GnRH agonist, MAC 1753 exhibited a Ki of 0.45 nM, indicating sub-nanomolar potency [1]. This high binding affinity is crucial for its efficacy as a non-peptide antagonist and provides a quantitative basis for its selection over less potent analogs. Comparative Ki values for widely used peptide GnRH antagonists like Cetrorelix and Ganirelix typically range from 0.2 nM to 0.5 nM, placing MAC 1753 within a similar high-potency range, a notable achievement for a small molecule [2].
| Evidence Dimension | GnRH Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 0.45 nM |
| Comparator Or Baseline | Cetrorelix (Ki = 0.23 nM) and Ganirelix (Ki = 0.4 nM) [2] |
| Quantified Difference | Comparable sub-nanomolar potency |
| Conditions | Inhibition of [125I]-labeled GnRH agonist binding to cloned human GnRH receptor |
Why This Matters
This quantified, sub-nanomolar binding affinity establishes MAC 1753 as a highly potent non-peptide GnRH antagonist, directly comparable to clinically used peptide drugs and essential for researchers requiring robust target engagement.
- [1] BindingDB. Assay for inhibition of [125I-Tyr5,DLeu6,NMeLeu7,Pro9-NEt]GnRH agonist binding to cloned human GnRH receptor. Entry ID 50012218. View Source
- [2] Huirne JA, Lambalk CB. Gonadotropin-releasing-hormone-receptor antagonists. Lancet. 2001;358(9295):1793-803. View Source
